![molecular formula C17H24N2O6S B2432342 Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzyl)sulfanyl]propanoate CAS No. 1396996-84-1](/img/structure/B2432342.png)
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzyl)sulfanyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzyl)sulfanyl]propanoate is a chemical compound with a linear formula of C11H16N2O4S . It is provided to early discovery researchers as part of a collection of unique chemicals . The product is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C (OCC)C1=CN=C (NC (OC (C) (C)C)=O)S1 . The InChI representation is 1S/C11H16N2O4S/c1-5-16-8 (14)7-6-12-9 (18-7)13-10 (15)17-11 (2,3)4/h6H,5H2,1-4H3, (H,12,13,15) . Physical And Chemical Properties Analysis
The average mass of this compound is 256.255 Da and the monoisotopic mass is 256.105927 Da .Wissenschaftliche Forschungsanwendungen
Synthesis of Amino- and Sulfanyl-Derivatives of Benzoquinazolinones : This compound has been used in the preparation of amino- and sulfanyl-derivatives of benzoquinazolinones, under palladium-catalyzed Buchwald–Hartwig coupling reaction. These derivatives demonstrated significant anticancer activity in biological screening, specifically against HT29 and HCT116 cell lines (Nowak et al., 2015).
Ring Opening in Carbapenem-derived p-Nitrobenzyl Esters : Research shows that this compound is involved in reactions leading to the opening of the β-lactam ring by C7–N bond cleavage, followed by simultaneous amidation of ester groups. This process is significant for the formation of enantiomerically pure pyrrolidine derivatives, which are important in pharmaceutical development (Valiullina et al., 2020).
Synthesis of Bifunctional Tetraaza Macrocycles : The compound is utilized in the synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines and their conversion to bifunctional poly(amino carboxylate) chelating agents. These agents are valuable in biomedical applications, particularly in imaging and diagnostics (McMurry et al., 1992).
Synthesis of α-Sulfanyl-β-amino Acid Derivatives : This compound is used in the Mannich-type reaction for the synthesis of α-sulfanyl-β-amino acid derivatives using nanocrystalline magnesium oxide. These derivatives serve as crucial building blocks in pharmaceuticals, showing potent biological activity (Kantam et al., 2010).
Synthesis of Enantioselective Compounds : It is involved in the enantioselective synthesis of amino acids, such as (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid, starting from enantiomerically enriched precursors. This synthesis is crucial for producing compounds with specific stereochemical configurations, important in drug development and synthesis (Alonso et al., 2005).
Safety and Hazards
As with all chemicals, safety precautions should be taken when handling this compound. Sigma-Aldrich, a supplier of this compound, does not provide specific safety or hazard information . Therefore, it is the responsibility of the user to confirm the product’s identity and purity, and to understand and manage any risks associated with its use .
Wirkmechanismus
Target of Action
It is known that this compound is a derivative of serine , an amino acid that plays a crucial role in the functioning of many proteins and enzymes.
Mode of Action
As a serine derivative , it may interact with its targets by mimicking the structure of serine, thereby influencing the activity of serine-dependent enzymes and proteins.
Result of Action
As a serine derivative , it may influence the function of serine-dependent enzymes and proteins, potentially affecting cellular processes such as protein synthesis.
Eigenschaften
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(4-nitrophenyl)methylsulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6S/c1-5-24-15(20)14(18-16(21)25-17(2,3)4)11-26-10-12-6-8-13(9-7-12)19(22)23/h6-9,14H,5,10-11H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCMJAXGJGLQCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

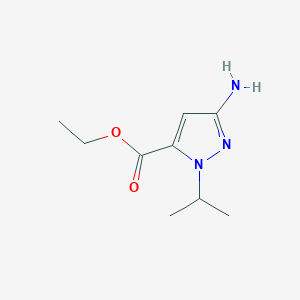
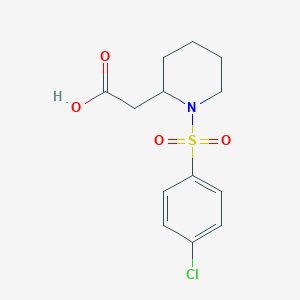

![2-Benzoyl-4,7,7-trimethylbicyclo[2.2.1]heptan-3-one](/img/structure/B2432267.png)


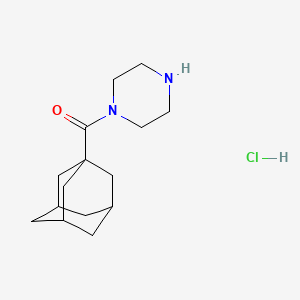
![3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone](/img/structure/B2432272.png)
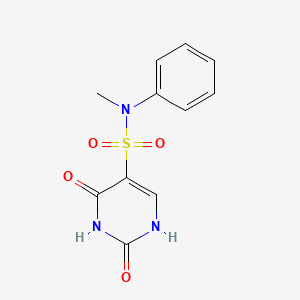
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-chlorophenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2432275.png)

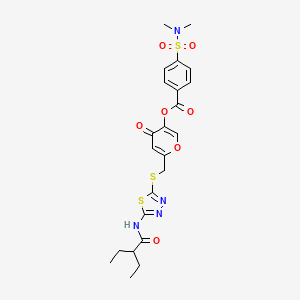

![[3-chloro-5-(trifluoromethyl)pyridin-2-yl] N,N-diethylcarbamodithioate](/img/structure/B2432282.png)